molecular formula C12H21IO B13318893 1-(Cyclohexyloxy)-2-iodocyclohexane

1-(Cyclohexyloxy)-2-iodocyclohexane

Cat. No.: B13318893
M. Wt: 308.20 g/mol
InChI Key: OZPYLTAVJOOKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexyloxy)-2-iodocyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodine atom and a cyclohexyloxy group. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of both iodine and cyclohexyloxy groups imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane typically involves the iodination of cyclohexyloxycyclohexane. One common method is the reaction of cyclohexyloxycyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexyloxy)-2-iodocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form cyclohexyloxycyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of cyclohexyloxycyclohexanol, cyclohexyloxycyclohexanenitrile, or cyclohexyloxycyclohexylamine.

    Oxidation: Formation of cyclohexyloxycyclohexanone.

    Reduction: Formation of cyclohexyloxycyclohexane.

Scientific Research Applications

1-(Cyclohexyloxy)-2-iodocyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)-2-iodocyclohexane depends on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. Additionally, the cyclohexyloxy group can interact with hydrophobic regions of target molecules, enhancing the compound’s solubility and bioavailability. The exact pathways and molecular targets involved vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Cyclohexyloxy)-2-iodocyclohexane can be compared with other similar compounds, such as:

    1-(Cyclohexyloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical properties and reactivity.

    1-(Cyclohexyloxy)-2-chlorocyclohexane: Contains a chlorine atom, which is even less reactive than bromine and iodine, resulting in distinct reactivity patterns.

    1-(Cyclohexyloxy)-2-fluorocyclohexane: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s chemical behavior.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclohexyloxy-2-iodocyclohexane

InChI

InChI=1S/C12H21IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2

InChI Key

OZPYLTAVJOOKJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2CCCCC2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.